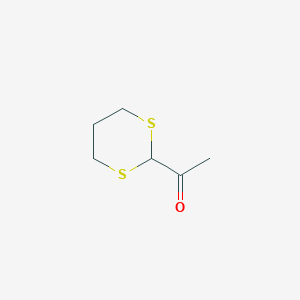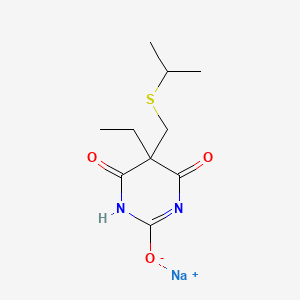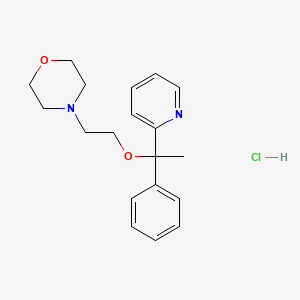![molecular formula C14H8ClF3N2 B13793330 2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine CAS No. 885271-43-2](/img/structure/B13793330.png)
2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of a trifluoromethyl group and a chlorophenyl group makes this compound particularly interesting for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine typically involves the cycloannulation of appropriate precursors. One common method involves the use of a base-mediated [3 + 2]-cycloannulation strategy, where (E)-β-iodovinyl sulfones react with 1-aminopyridinium iodide under basic conditions . This method allows for the efficient construction of the pyrazolo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like microwave-assisted synthesis and the use of continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The presence of the chlorophenyl group allows for nucleophilic aromatic substitution.
Oxidation and Reduction: The pyrazole ring can participate in redox reactions, although specific conditions and reagents would need to be optimized.
Cycloaddition Reactions: The compound can be involved in [3 + 2] cycloaddition reactions, particularly with nitroalkenes.
Common Reagents and Conditions
Bases: Potassium carbonate (K2CO3) is commonly used in cycloannulation reactions.
Catalysts: Palladium catalysts can be used for cross-coupling reactions.
Oxidizing Agents: Various oxidizing agents can be employed depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can yield various substituted pyrazolo[1,5-a]pyridines .
Scientific Research Applications
2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated structure can be useful in the development of new materials with unique electronic properties.
Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity or cellular processes.
Mechanism of Action
The mechanism of action for 2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further experimental validation .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but differs in its overall structure and reactivity.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar core structure but differ in their substitution patterns and applications.
Uniqueness
2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
885271-43-2 |
|---|---|
Molecular Formula |
C14H8ClF3N2 |
Molecular Weight |
296.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H8ClF3N2/c15-11-4-1-9(2-5-11)13-7-12-6-3-10(14(16,17)18)8-20(12)19-13/h1-8H |
InChI Key |
AXYORJDHRBMKHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


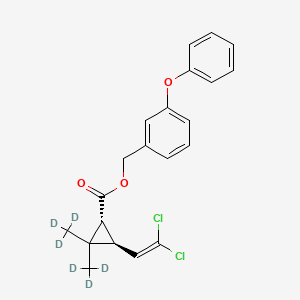

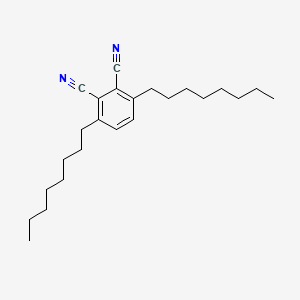
![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)
![2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)

![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)
